molecular formula C25H26ClFN4O2 B11372786 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one

Cat. No.: B11372786
M. Wt: 468.9 g/mol
InChI Key: PWULREFCIGVEEP-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, an indole moiety, and a pyrrolidinone structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 3-chlorophenyl group through a nucleophilic substitution reaction.

    Indole Derivative Synthesis:

    Coupling Reaction: The piperazine derivative is then coupled with the indole derivative using a carbonylation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity.

    Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.

    Signaling Pathways: The compound can influence signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26ClFN4O2

Molecular Weight

468.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C25H26ClFN4O2/c26-19-2-1-3-21(13-19)29-8-10-30(11-9-29)25(33)18-12-24(32)31(16-18)7-6-17-15-28-23-5-4-20(27)14-22(17)23/h1-5,13-15,18,28H,6-12,16H2

InChI Key

PWULREFCIGVEEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F

Origin of Product

United States

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